Scientific Field: Organic Chemistry
Application Summary: 3-Amino-4-pyrazolecarboxamide hemisulfate salt is used as a reactant in the synthesis of 3-carbamoyl derivatives
Application Summary: 3-Amino-4-pyrazolecarboxamide hemisulfate salt is involved in the synthesis of triazines and their phosphorus analogs.
Scientific Field: Medicinal Chemistry
Application Summary: 3-Amino-4-pyrazolecarboxamide hemisulfate salt is used in the synthesis of pyrazolo[3,4-d]pyrimidines for use as cyclin-dependent kinase 2 inhibitors.
3-Amino-4-pyrazolecarboxamide hemisulfate is a salt formed by the reaction of 3-amino-4-pyrazolecarboxamide (the free base) with sulfuric acid. It is a white crystalline powder []. While its origin is not definitively documented in scientific literature, it is available from various chemical suppliers, suggesting potential applications in research or development [, , ]. However, specific information on its significance in scientific research is currently limited.
The molecule consists of two main components:
This is a heterocyclic compound containing a five-membered pyrazole ring with a nitrogen atom at position 3 (amino group) and a carboxamide group (CONH2) at position 4. The presence of these functional groups suggests potential for hydrogen bonding and interaction with other molecules [].
This results from the interaction of the free base with sulfuric acid (H2SO4). Only half of the acidic hydrogens are neutralized, forming a positively charged pyrazolecarboxamide cation and a negatively charged sulfate anion (SO4²⁻). This ionic interaction influences the overall properties of the molecule [].
The reaction between 3-aminopyrazole and an appropriate precursor for the carboxamide group (e.g., cyanoacetic acid) could potentially yield the free base. This would then be followed by salt formation with sulfuric acid.
Under strong acidic or basic conditions, the molecule might decompose, breaking down the pyrazole ring or the amide bond.
Irritant;Environmental Hazard